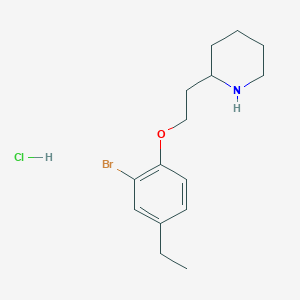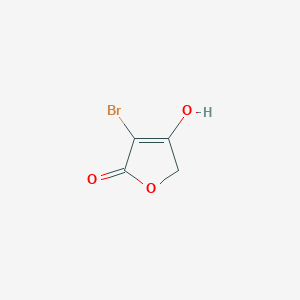![molecular formula C13H18BrClFNO B1441784 4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-23-8](/img/structure/B1441784.png)
4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220016-23-8 . It is a versatile material used in diverse scientific research fields, owing to its unique properties and wide applicability. It exhibits remarkable potential in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BrFNO.ClH/c13-10-1-2-12 (11 (14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 324.62 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Radiolabeling : The synthesis of neuroleptic agents involving piperidine structures and their subsequent labeling with carbon-14 isotopes for metabolic studies highlights the importance of such compounds in understanding drug metabolism and distribution (Nakatsuka, Kawahara, & Yoshitake, 1981).
Polymer Chemistry : Piperidine derivatives play a crucial role in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. These processes involve the catalytic action of piperidine, showcasing its importance in the production of diverse polymeric materials with potentially varied applications, from industrial to biomedical domains (Hussain et al., 2019; Kharas et al., 2016).
Biological Evaluations and Radiolabeled Probes : Certain piperidine derivatives are synthesized for biological evaluations, especially as serotonin-selective reuptake inhibitors. The insights from such studies are crucial for understanding the molecular interactions and designing drugs with potentially fewer adverse reactions (Dorsey et al., 2004). Moreover, halogenated piperidines are investigated as potential radiolabeled probes for σ-1 receptors, indicating the relevance of such structures in the development of diagnostic tools and therapeutics (Waterhouse et al., 1997).
Anticancer Research : Piperidine structures are synthesized and evaluated for their cytotoxicity and potential anticancer activity, demonstrating the broader scope of such compounds in medicinal chemistry and drug development (Dimmock et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMNEAUAJAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate](/img/structure/B1441711.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)


![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)


